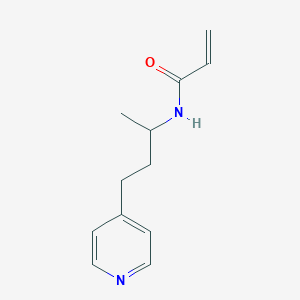

![molecular formula C22H19N3O2 B2395352 4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-64-6](/img/structure/B2395352.png)

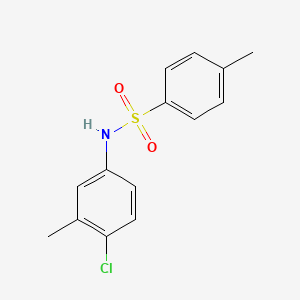

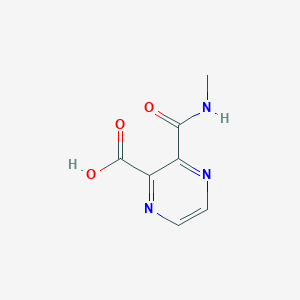

4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications

Synthesis and Characterization :

- The compound has been used in the synthesis of heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives. Such syntheses involve complex reactions with other chemicals, such as 2-aminobenzaldehyde and salicylaldehyde, to produce various derivatives (Adnan, Hassan, & Thamer, 2014).

Biological Activities :

- Research has indicated the potential of these compounds in exhibiting biological activities such as anticancer and antimicrobial properties. For example, some derivatives have been studied for their anticancer activity against various cancer cell lines and showed promising results (Katariya, Vennapu, & Shah, 2021).

- In another study, pyrazolo[1,5-c][1,3]benzoxazines with a thiazolidin-4-one fragment were synthesized and evaluated for antitumor and anti-inflammatory activities, suggesting the compound's relevance in pharmaceutical research (Horishny et al., 2020).

Chemical Space Exploration :

- The compound is part of a broader exploration of heterocyclic compounds, contributing to the expansion of chemical diversity. This includes the synthesis of novel bicyclic heteroaromatic rings and evaluation of their potential applications in both biology and material science (Thorimbert, Botuha, & Passador, 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in therapeutic effects .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation . Downstream effects could include cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Similar compounds have shown good bioavailability and are able to effectively reach their target sites

Result of Action

If it acts as a cdk2 inhibitor, it could result in cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially lead to a reduction in tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Future Directions

properties

IUPAC Name |

4-methyl-2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-14-9-10-20(26)16(12-14)18-13-19-15-6-2-3-8-21(15)27-22(25(19)24-18)17-7-4-5-11-23-17/h2-12,19,22,26H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCPXAKLYXXYDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2395269.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)

![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)